molecular formula C16H27NO4 B10782160 Valperinol CAS No. 69055-89-6

Valperinol

Cat. No.: B10782160
CAS No.: 69055-89-6
M. Wt: 297.39 g/mol
InChI Key: KZSHXABWNBVUTK-GBIHRFPISA-N
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Preparation Methods

The synthesis of Valperinol involves several steps, starting from didrovaltrate. The synthetic route includes the formation of various 3-aminomethyl derivatives of 2,9-dioxatricyclo[4,3,1,0(3,7)]decane . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired stereochemistry and functional groups. Industrial production methods would likely scale up these laboratory procedures, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Valperinol undergoes several types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

Valperinol exerts its effects by inhibiting calcium channels, which are crucial for various physiological processes. By blocking these channels, this compound reduces the influx of calcium ions into cells, thereby modulating activities such as muscle contraction, neurotransmitter release, and cell signaling . The molecular targets include voltage-gated calcium channels, and the pathways involved are those related to calcium ion homeostasis and signaling.

Comparison with Similar Compounds

Valperinol can be compared to other calcium channel blockers such as verapamil and diltiazem. While all these compounds share the common mechanism of inhibiting calcium channels, this compound’s unique structure, particularly its tricyclic core and piperidinylmethyl group, distinguishes it from others . Similar compounds include:

Properties

CAS No.

69055-89-6

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

(1R,3R,4S,6R,7S,8R,10R)-8-methoxy-10-methyl-3-(piperidin-1-ylmethyl)-2,9-dioxatricyclo[4.3.1.03,7]decan-4-ol

InChI

InChI=1S/C16H27NO4/c1-10-11-8-12(18)16(9-17-6-4-3-5-7-17)13(11)15(19-2)20-14(10)21-16/h10-15,18H,3-9H2,1-2H3/t10-,11-,12+,13-,14+,15-,16-/m1/s1

InChI Key

KZSHXABWNBVUTK-GBIHRFPISA-N

Isomeric SMILES

C[C@@H]1[C@H]2C[C@@H]([C@@]3([C@H]2[C@@H](O[C@H]1O3)OC)CN4CCCCC4)O

Canonical SMILES

CC1C2CC(C3(C2C(OC1O3)OC)CN4CCCCC4)O

Origin of Product

United States

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